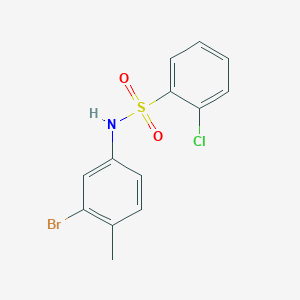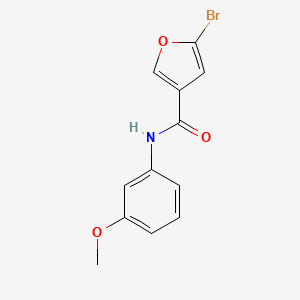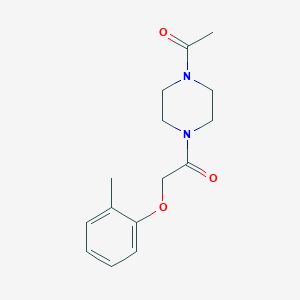
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide, also known as BMS, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound is synthesized using a specific method that involves the reaction of 3-bromo-4-methylphenylamine with 2-chlorobenzenesulfonyl chloride. The resulting product has been shown to have a range of biochemical and physiological effects, making it an attractive compound for use in laboratory experiments.
Wirkmechanismus
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is an important process in various physiological processes. The inhibition of carbonic anhydrase by N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects. One of the primary effects of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide is the inhibition of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate. This decrease in bicarbonate production has been shown to have a range of effects on physiological processes such as acid-base balance, respiration, and renal function. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has also been shown to have anticonvulsant, antitumor, and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has several advantages for use in laboratory experiments. It is a well-studied compound with a reliable synthesis method, making it easy to obtain and use in experiments. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has also been shown to have a range of biochemical and physiological effects, making it a versatile tool compound for studying various biological processes. However, N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide also has some limitations for use in laboratory experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide also has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide. One area of research is the development of new analogs of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide that have improved properties such as increased solubility and longer half-life. Another area of research is the study of the role of carbonic anhydrase in various diseases and the potential use of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide as a therapeutic agent. Additionally, N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide can be used as a tool compound for studying the role of sulfonamides in biological systems, which can lead to the development of new drugs and therapies.
Synthesemethoden
The synthesis of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide involves the reaction of 3-bromo-4-methylphenylamine with 2-chlorobenzenesulfonyl chloride in a solvent such as dichloromethane or chloroform. The reaction is typically carried out at room temperature under nitrogen gas and with the addition of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been shown to be efficient and reliable, producing high yields of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been extensively studied for its potential use in various scientific applications. One of the primary uses of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide is as a tool compound for studying the role of sulfonamides in biological systems. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes. This inhibition has been used to study the role of carbonic anhydrase in various diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c1-9-6-7-10(8-11(9)14)16-19(17,18)13-5-3-2-4-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQCIZSYZDVKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)

![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)

![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)

![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)

![4-[[4-(6-Methyl-4-oxo-1-phenylpyridazine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7471605.png)


